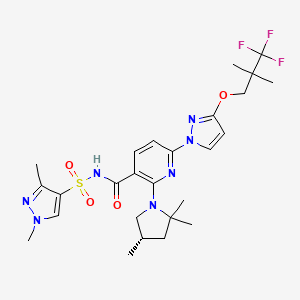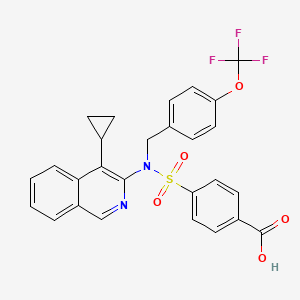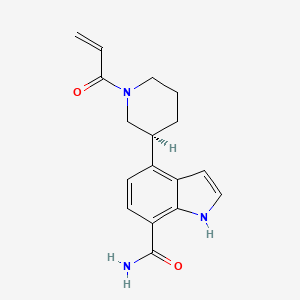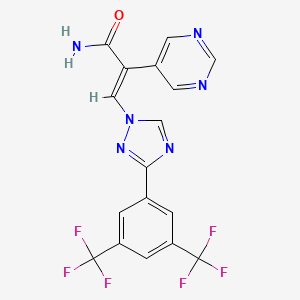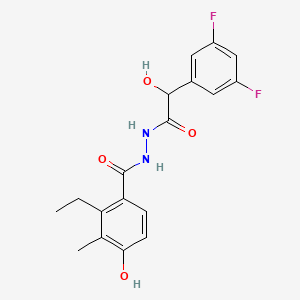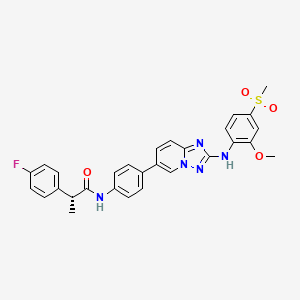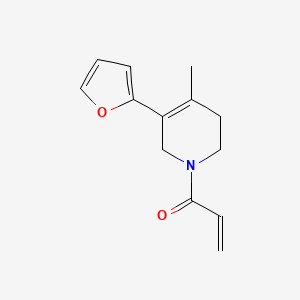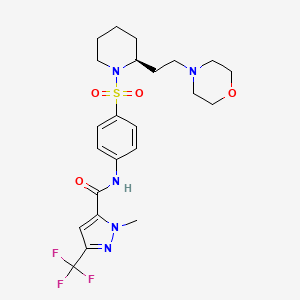
Erdrp-0519
Vue d'ensemble
Description
ERDRP-0519 est un inhibiteur de petite molécule spécifiquement développé pour cibler le complexe de l'ARN polymérase ARN-dépendante du morbillivirus. Ce composé a montré une efficacité significative dans le traitement des infections causées par les morbillivirus, tels que le virus de la rougeole et le virus de la maladie de Carré . Il agit en inhibant l'enzyme virale ARN polymérase, qui est essentielle à la réplication virale .
Applications De Recherche Scientifique
ERDRP-0519 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of RNA polymerase activity in morbilliviruses.
Biology: Helps in understanding the replication mechanisms of morbilliviruses and their interaction with host cells.
Medicine: Potential therapeutic agent for treating measles and other morbillivirus infections.
Mécanisme D'action
Target of Action
ERDRP-0519 is a pan-morbillivirus small molecule inhibitor developed for the treatment of measles . The primary target of this compound is the morbillivirus RNA-dependent RNA-polymerase (RdRP) complex . This complex plays a crucial role in the replication of the virus, making it an attractive target for antiviral therapeutics .
Mode of Action
This compound interacts with the RdRP complex, specifically the L subunit, which harbors all enzymatic activity of the polymerase complex . Unlike other mononegavirus small molecule inhibitors, this compound inhibits all phosphodiester bond formation in both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex . This is achieved through simultaneous engagement of the L protein polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop by the compound, pharmacologically locking the polymerase in pre-initiation conformation .
Biochemical Pathways
The inhibition of the RdRP complex by this compound disrupts the viral replication process. By blocking all phosphodiester bond formation activity, this compound effectively silences all synthesis of viral RNA . This unique mechanism of action disrupts the normal biochemical pathways of the virus, preventing it from replicating and spreading.
Pharmacokinetics
This compound has shown good oral bioavailability in animal studies . It has been demonstrated to have unparalleled oral efficacy against lethal infection of ferrets with CDV, an established surrogate model for human measles . .
Result of Action
The result of this compound’s action is the suppression of all RNA synthesis activity of the virus . This leads to a reduction in viral replication and spread, effectively preventing the onset of measles disease in the tested animal models .
Action Environment
The action of this compound is influenced by the environment within the host organism. The compound has been shown to be effective when administered orally, suggesting that it is stable and active in the gastrointestinal tract . Furthermore, it has been effective in preventing measles disease in animal models, indicating its efficacy in a biological environment . .
Analyse Biochimique
Biochemical Properties
ERDRP-0519 interacts with the RdRP complex of the morbillivirus . It inhibits all phosphodiester bond formation in both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the RdRP complex, thereby suppressing all RNA synthesis activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the L protein polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the RdRP complex . This engagement locks the polymerase in pre-initiation conformation, inhibiting all synthesis of viral RNA .
Temporal Effects in Laboratory Settings
It has shown unparalleled oral efficacy against lethal infection of ferrets with CDV, an established surrogate model for human measles .
Dosage Effects in Animal Models
In animal models, specifically squirrel monkeys, this compound has demonstrated the ability to prevent measles disease
Méthodes De Préparation
La synthèse d'ERDRP-0519 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont généralement des informations exclusives détenues par les développeurs. Il est connu que le composé est synthétisé par une série de réactions chimiques impliquant la formation de groupes pyrazole et sulfonamide . Les méthodes de production industrielle impliqueraient probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
ERDRP-0519 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, qui peuvent modifier sa structure chimique et son activité.
Réduction : Des réactions de réduction peuvent également se produire, affectant potentiellement l'efficacité du composé.
Substitution : Les réactions de substitution impliquant le remplacement de groupes fonctionnels peuvent modifier les propriétés du composé. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de l'activité de l'ARN polymérase dans les morbillivirus.
Biologie : Aide à comprendre les mécanismes de réplication des morbillivirus et leur interaction avec les cellules hôtes.
Médecine : Agent thérapeutique potentiel pour le traitement de la rougeole et d'autres infections à morbillivirus.
Industrie : Pourrait être développé en un médicament antiviral commercial pour prévenir et traiter les infections à morbillivirus.
Mécanisme d'action
This compound exerce ses effets en ciblant le complexe de l'ARN polymérase ARN-dépendante du morbillivirus. Il inhibe toute formation de liaison phosphodiester, ce qui est crucial pour la synthèse de l'ARN. Ce mécanisme d'action unique implique l'engagement simultané du domaine de type polyribonucléotidyl transférase de la protéine L et de la boucle d'intrusion flexible par le composé, verrouillant efficacement la polymérase dans une conformation de pré-initiation . Cela empêche le virus de répliquer son ARN, stoppant ainsi sa propagation.
Comparaison Avec Des Composés Similaires
ERDRP-0519 est unique par rapport aux autres composés similaires en raison de son mécanisme d'action spécifique et de son efficacité élevée. Les composés similaires comprennent :
Favipiravir : Un médicament antiviral qui inhibe l'ARN polymérase mais qui a un mécanisme d'action différent.
Sofosbuvir : Un autre inhibiteur de l'ARN polymérase utilisé pour traiter les infections à virus de l'hépatite C.
JK-05 : Un inhibiteur non nucléosidique du complexe de l'ARN polymérase ARN-dépendante du virus de la rougeole. This compound se démarque par son efficacité orale inégalée et sa capacité à inhiber toute formation de liaison phosphodiester dans le complexe de l'ARN polymérase virale.
Propriétés
IUPAC Name |
2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZHTUQIMBYDSX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028018 | |
| Record name | ERDRP-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374006-96-8 | |
| Record name | 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ERDRP-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERDRP-0519 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does ERDRP-0519 interact with its target and what are the downstream effects?
A: this compound directly targets the L protein, the RNA-dependent RNA polymerase (RdRp), of morbilliviruses like measles virus (MeV) [, ]. Unlike other inhibitors, it doesn't just block a single step, it inhibits all phosphodiester bond formation by the polymerase []. This includes both the initial steps of RNA synthesis at the promoter and the later elongation of the RNA chain.
Q2: What makes this compound's mechanism of action unique compared to other antiviral compounds?
A: Most antiviral compounds targeting viral polymerases act by interfering with a specific step in the RNA synthesis process, such as nucleotide binding or chain elongation. this compound stands out because it inhibits all phosphodiester bond formation activities of the MeV polymerase []. This comprehensive inhibition is achieved through its unique binding mode, engaging both the PRNTase-like domain and the flexible intrusion loop of the L protein. This mechanism has not been observed with other known mononegavirus polymerase inhibitors, making this compound a unique and promising candidate for antiviral therapy [].
Q3: Has this compound been tested in animal models of measles? What were the results?
A: While the provided abstracts do not mention specific animal model data for this compound against MeV, one abstract notes its "unparalleled oral efficacy" against a lethal canine distemper virus (CDV) infection in ferrets []. CDV is a closely related morbillivirus and this ferret model is considered a strong surrogate for human measles. This suggests promising potential for this compound's efficacy against MeV in relevant animal models, though further research is needed for confirmation.
Q4: What is the significance of studying this compound's mechanism and structure for broader antiviral development?
A: Beyond its potential as a measles treatment, this compound provides valuable insights for broader antiviral development. The compound targets a region of the L protein that is structurally conserved across all mononegaviruses []. This means that with further research and potential modifications, the knowledge gained from studying this compound could be applied to develop new drugs targeting a wider range of viruses in this order. This is significant because the mononegavirus order includes other important human pathogens for which effective treatments are still lacking.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



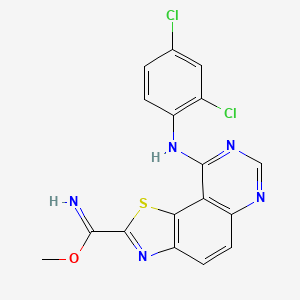

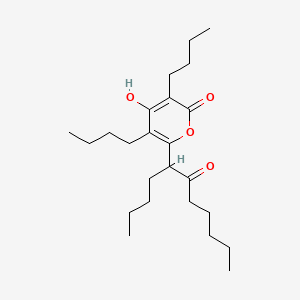
![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)
